
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethoxy and ethoxy-oxopropyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common approach is the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be followed by the addition of the ethoxy-oxopropyl group via an esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This helps in achieving consistent product quality and minimizing the formation of by-products.
化学反应分析
Types of Reactions
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethoxy and ethoxy-oxopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxobutyl)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both difluoromethoxy and ethoxy-oxopropyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research applications.
属性
分子式 |
C13H14F2O5 |
|---|---|
分子量 |
288.24 g/mol |
IUPAC 名称 |
2-(difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C13H14F2O5/c1-2-19-11(16)6-4-8-3-5-9(12(17)18)10(7-8)20-13(14)15/h3,5,7,13H,2,4,6H2,1H3,(H,17,18) |
InChI 键 |
KVLSHLGYHPRXTH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


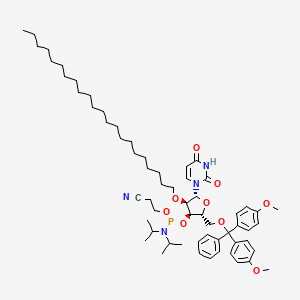
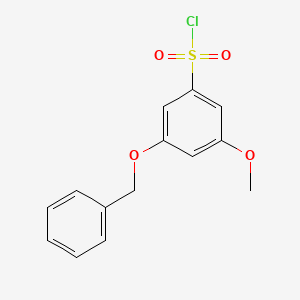
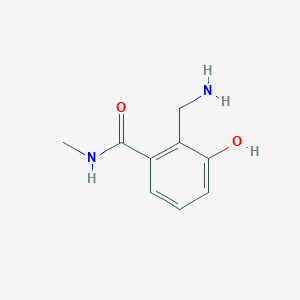

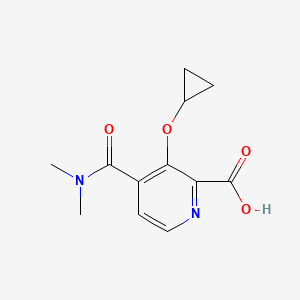
![[2-(Acetylamino)-6-formylpyridin-4-YL]acetic acid](/img/structure/B14848390.png)
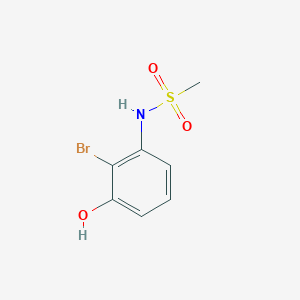
![7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carbonitrile](/img/structure/B14848399.png)




![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)

